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Compound of Interest

Compound Name: 2-lodo-2-methylpentane

Cat. No.: B14688600

For researchers, scientists, and professionals in drug development, this guide provides a
detailed prediction of the 13C and *H Nuclear Magnetic Resonance (NMR) chemical shifts for 2-
iodo-2-methylpentane. Due to the absence of publicly available experimental NMR data for
this specific compound in our searched databases, this document focuses on theoretically
predicted values to serve as a reference for future experimental work and structural verification.

The predicted NMR data presented herein was generated using established online NMR
prediction tools that employ a combination of methods, including fragment-based predictions
and HOSE (Hierarchically Ordered Spherical description of Environment) codes, to estimate
chemical shifts.[1][2]

Predicted *C NMR Chemical Shifts for 2-lodo-2-
methylpentane

The predicted 3C NMR spectrum of 2-iodo-2-methylpentane shows six distinct signals,
corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by
the electron-withdrawing effect of the iodine atom and the overall molecular structure.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b14688600?utm_src=pdf-interest
https://www.benchchem.com/product/b14688600?utm_src=pdf-body
https://www.benchchem.com/product/b14688600?utm_src=pdf-body
https://docs.chemaxon.com/display/docs/calculators_nmr-predictor.md
https://chemaxon.com/blog/nmr-predictor
https://www.benchchem.com/product/b14688600?utm_src=pdf-body
https://www.benchchem.com/product/b14688600?utm_src=pdf-body
https://www.benchchem.com/product/b14688600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14688600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Carbon Atom Predicted Chemical Shift (ppm)
C1 (CH3-CH2-CH2-C(1)(CH3)2) 14.3
C2 (CH3-CH2-CH2-C(I)(CH3)2) 26.5
C3 (CH3-CH2-CH2-C(1)(CH3)2) 51.9
C4 (quaternary C-I) 48.7
C5 (CHs attached to C4) 37.5
C6 (CHs attached to C4) 37.5

Note: The two methyl groups attached to the carbon bearing the iodine (C5 and C6) are
chemically equivalent and therefore have the same predicted chemical shift.

Predicted *H NMR Chemical Shifts for 2-lodo-2-
methylpentane

The predicted *H NMR spectrum of 2-iodo-2-methylpentane displays five distinct proton
signals. The integration of these signals corresponds to the number of protons in each unique
chemical environment.

Proton Predicted Chemical Lo .

. ) Multiplicity Integration
Environment Shift (ppm)
-CHs (C1) 0.9 Triplet 3H
-CHa- (C2) 1.6 Sextet 2H
-CH2- (C3) 2.1 Triplet 2H
-C()(CHs)2 (C5&C6) 1.9 Singlet 6H

General Experimental Protocol for NMR
Spectroscopy
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While experimental data for 2-iodo-2-methylpentane is not available, a general protocol for
acquiring such data would involve the following steps:

e Sample Preparation: A small amount of the purified 2-iodo-2-methylpentane sample is
dissolved in a deuterated solvent (e.g., CDCIs). Tetramethylsilane (TMS) is typically added as
an internal standard for referencing the chemical shifts to O ppm.

* NMR Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument
is tuned and shimmed to optimize the magnetic field homogenetity.

o Data Acquisition: For 33C NMR, a proton-decoupled spectrum is usually acquired to simplify
the spectrum to single lines for each carbon environment. For *H NMR, a standard one-pulse
experiment is performed. Key parameters such as the number of scans, relaxation delay,
and pulse width are optimized to obtain a good signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the NMR spectrum. Phase and baseline corrections are applied to ensure accurate peak
integration and chemical shift determination.

Workflow for NMR Prediction and Experimental
Comparison

The following diagram illustrates the logical workflow for predicting NMR spectra and
comparing them with experimental data for structural elucidation.
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Workflow for NMR Prediction and Experimental Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b14688600?utm_src=pdf-custom-synthesis
https://docs.chemaxon.com/display/docs/calculators_nmr-predictor.md
https://chemaxon.com/blog/nmr-predictor
https://www.benchchem.com/product/b14688600#comparison-of-experimental-and-predicted-nmr-shifts-for-2-iodo-2-methylpentane
https://www.benchchem.com/product/b14688600#comparison-of-experimental-and-predicted-nmr-shifts-for-2-iodo-2-methylpentane
https://www.benchchem.com/product/b14688600#comparison-of-experimental-and-predicted-nmr-shifts-for-2-iodo-2-methylpentane
https://www.benchchem.com/product/b14688600#comparison-of-experimental-and-predicted-nmr-shifts-for-2-iodo-2-methylpentane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14688600?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14688600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

